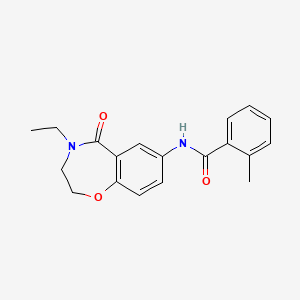

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide is a benzoxazepine derivative characterized by a seven-membered 1,4-benzoxazepin-5-one core substituted with an ethyl group at the N4 position and a 2-methylbenzamide moiety at the C7 position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., tolvaptan) demonstrate activity as vasopressin receptor antagonists, hinting at possible therapeutic applications for related benzoxazepines .

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-21-10-11-24-17-9-8-14(12-16(17)19(21)23)20-18(22)15-7-5-4-6-13(15)2/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRPQFWGDMEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and an appropriate carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 2-methylbenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, amines.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoxazepine and benzazepine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, molecular properties, and known applications:

Table 1: Structural and Molecular Comparison

*Note: Molecular weight inferred from analogs (e.g., cyclohexanecarboxamide derivative: 316.4 ).

Key Structural and Functional Insights:

Substituent Effects: Ethyl vs. Benzamide Substituents: The 2-methylbenzamide group in the target compound contrasts with ethoxy (–4) or cycloalkyl (–8) substituents. Smaller groups (e.g., methyl) may improve solubility, while bulkier groups (e.g., cyclohexane) could enhance receptor binding via hydrophobic interactions .

Therapeutic Potential: Tolvaptan’s success as a benzazepine-derived vasopressin antagonist suggests benzoxazepines with similar pharmacophores (e.g., rigid core + aromatic substituents) may target related pathways . Compounds like BI96214 () are marketed as research tools, indicating utility in preclinical studies of receptor signaling or enzyme inhibition.

Safety and Environmental Impact :

- Analogs with halogenated substituents (e.g., ’s dichloro-fluorophenyl derivative) are classified as environmentally hazardous (UN3077), highlighting the need for careful handling of related compounds .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H20N2O. The compound features a benzoxazepine core structure, which is known for various biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds in the benzoxazepine class have been shown to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Case Studies

-

Neuroprotection in Animal Models :

A study conducted on rodents demonstrated that administration of the compound resulted in significant neuroprotection against induced oxidative stress. The results indicated a reduction in neuronal apoptosis and inflammation markers. -

Cytotoxicity Against Cancer Cells :

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation. -

Anti-inflammatory Response :

Clinical trials involving inflammatory models revealed that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzoxazepine core formation. Key steps include cyclization of substituted benzoxazepine precursors using reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) under inert atmospheres . For example, analogous compounds are synthesized via nucleophilic substitution at the 7-position of the benzoxazepine ring, followed by amide coupling with 2-methylbenzoyl chloride. Reaction optimization requires controlled temperatures (e.g., 0–60°C) and solvent selection (e.g., acetonitrile or DMF) to avoid side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazepine scaffold and substituent positions. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), particularly for intermediates prone to racemization or oxidation . For fluorinated analogs, ¹⁹F NMR can resolve structural ambiguities .

Q. What are the common intermediates and their purification challenges?

- Methodological Answer : Key intermediates include 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine and activated 2-methylbenzoyl derivatives. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Challenges include isolating enantiopure forms due to potential racemization during amide coupling, requiring chiral HPLC or asymmetric catalysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is essential for confirming stereochemistry and hydrogen-bonding patterns. For example, the 4-ethyl substituent’s conformation and the oxazepinone ring puckering can be validated via crystallographic data. Data collection at low temperatures (100 K) minimizes thermal motion artifacts . Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data should be analyzed using R-factor metrics and electron density maps .

Q. What strategies optimize yield in multi-step synthesis, particularly for scale-up?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) for hydrogenation steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) for amide coupling, followed by aqueous workup to remove excess reagents.

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .

- For scale-up, continuous flow reactors reduce exothermic risks in oxidation steps, while telescoping reactions (without intermediate isolation) improve efficiency .

Q. How should researchers address discrepancies in receptor-binding data for this compound?

- Methodological Answer : Contradictory binding affinities (e.g., GABAA vs. serotonin receptors) may arise from assay conditions. Validate using:

- Orthogonal Assays : Radioligand binding (³H-flumazenil) vs. functional assays (calcium flux).

- Structural Probes : Co-crystallization with target receptors to identify binding pocket interactions.

- Metabolite Screening : Check for in situ degradation products (e.g., via LC-MS) that may interfere with results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.